1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone
Overview
Description
1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in medicinal chemistry. The trifluoromethoxy group attached to the indole ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone typically involves the introduction of the trifluoromethoxy group to the indole ring, followed by the formation of the ethanone moiety. One common method includes the reaction of 5-trifluoromethoxyindole with an appropriate acylating agent under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recr
Biological Activity
1-(5-Trifluoromethoxy-1H-indol-3-yl)-ethanone is an indole derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of a trifluoromethoxy group, is being investigated for its effects on various biological pathways, including anticancer, antimicrobial, and anti-inflammatory activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure plays a crucial role in determining its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Research indicates that indole derivatives exhibit significant anticancer properties. The compound has been shown to affect cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, studies have demonstrated that derivatives with similar structures can exhibit IC50 values in the low micromolar range against various cancer cell lines, suggesting potential efficacy in cancer treatment .
Antimicrobial Properties
The compound's antimicrobial activity has also been evaluated. Indole derivatives are known to possess inhibitory effects against a range of pathogens, including bacteria and fungi. Preliminary data suggest that this compound may inhibit the growth of specific bacterial strains, although further studies are required to quantify this effect .
Anti-inflammatory Effects
Indole compounds are recognized for their anti-inflammatory properties. The mechanism often involves modulation of cytokine production and inhibition of inflammatory pathways. Research on related indole derivatives suggests that this compound may similarly influence these pathways, potentially offering therapeutic benefits in inflammatory diseases .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
Enzyme Interactions
Indole derivatives have been reported to interact with various enzymes, modulating their activity. This compound may act as an inhibitor or activator depending on the target enzyme, influencing metabolic pathways significantly .
Cellular Signaling Pathways
The compound appears to affect key cellular signaling pathways involved in cell survival and apoptosis. Studies indicate that it may influence the expression of genes related to these processes, potentially leading to altered cellular responses .
Research Findings and Case Studies
Several studies have provided insights into the biological activity of this compound:
Properties
IUPAC Name |
1-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-6(16)9-5-15-10-3-2-7(4-8(9)10)17-11(12,13)14/h2-5,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUWVVFUXQNPSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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